5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid
Overview
Description
5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid is an organic compound characterized by a bromophenyl group attached to an oxadiazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-bromobenzoic acid and thionyl chloride to form 4-bromobenzoyl chloride.
Formation of Intermediate: The intermediate 4-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 4-bromobenzohydrazide.
Oxidation: The hydrazide is oxidized using agents like sodium hypochlorite or hydrogen peroxide to form the oxadiazole ring, resulting in this compound.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions are less common but can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the bromine position, often involving nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium hypochlorite, and other mild oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Various oxadiazole derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted bromophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromophenyl group enhances its binding affinity to certain receptors, while the oxadiazole ring plays a crucial role in its biological activity. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
4-Bromophenylacetic acid: Similar in structure but lacks the oxadiazole ring.
5-(4-Bromophenyl)furfural: Contains a furan ring instead of oxadiazole.
5-(4-Bromophenyl)-4,6-dichloropyrimidine: Contains a pyrimidine ring.
Uniqueness: The presence of the oxadiazole ring in 5-(4-Bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid distinguishes it from other similar compounds, providing unique chemical and biological properties.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in drug development, material science, and beyond.
Properties
IUPAC Name |
5-(4-bromophenyl)-1,3,4-oxadiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O3/c10-6-3-1-5(2-4-6)7-11-12-8(15-7)9(13)14/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXXQOBKCKQTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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